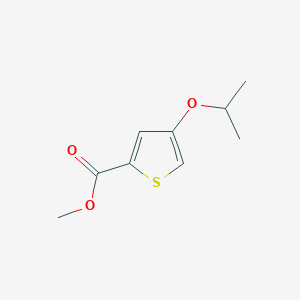

Methyl 4-isopropoxythiophene-2-carboxylate

Description

Methyl 4-isopropoxythiophene-2-carboxylate is a thiophene-based ester derivative characterized by an isopropoxy substituent at the 4-position and a methyl ester group at the 2-position of the aromatic heterocycle. Thiophene derivatives are widely utilized in pharmaceutical and agrochemical synthesis due to their electronic and steric properties, which enhance reactivity in cross-coupling reactions and bioactivity . These compounds typically serve as intermediates in synthesizing active pharmaceutical ingredients (APIs) or functional materials .

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

methyl 4-propan-2-yloxythiophene-2-carboxylate |

InChI |

InChI=1S/C9H12O3S/c1-6(2)12-7-4-8(13-5-7)9(10)11-3/h4-6H,1-3H3 |

InChI Key |

RJFYVZCHHCSMRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CSC(=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- Unfortunately, detailed information on the mechanism of action for this compound is scarce.

- Further studies are required to elucidate its biological targets and pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The substitution pattern on the thiophene ring significantly influences physical, chemical, and reactive properties. Key analogs include:

| Compound Name | Substituent (Position) | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 4-bromothiophene-2-carboxylate | Br (4) | 62224-16-2 | C₆H₅BrO₂S | 221.07 |

| Methyl 4-chlorothiophene-2-carboxylate | Cl (4) | Not provided | C₆H₅ClO₂S | ~172.62 (estimated) |

| Methyl 4-isopropoxythiophene-2-carboxylate | OCH(CH₃)₂ (4) | Not available | C₉H₁₂O₃S | ~200.25 (estimated) |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Bromo and chloro substituents (electron-withdrawing) reduce electron density at the thiophene ring, enhancing electrophilic substitution reactivity.

- Molecular Weight and Steric Effects: The isopropoxy group introduces steric bulk compared to halogens, which may hinder reactions at the 4-position but improve solubility in non-polar solvents .

Physicochemical Properties

Comparative data from methyl ester analogs (Table 3 in and ) suggests:

- Boiling Point : Methyl esters with bulkier substituents (e.g., isopropoxy) exhibit higher boiling points due to increased molecular weight and intermolecular forces.

- Solubility : Isopropoxy-substituted esters likely show improved solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to halogenated analogs, which are more polar .

Biological Activity

Methyl 4-isopropoxythiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which is known for contributing to the biological activity of various compounds. The presence of the isopropoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antiviral Activity

Recent studies indicate that derivatives of thiophene compounds exhibit significant antiviral properties. For instance, methylated derivatives have been shown to inhibit Hepatitis B Virus (HBV) replication effectively. In vitro studies demonstrated that at a concentration of 10 µM, these compounds significantly reduced HBV replication rates, suggesting that this compound may possess similar antiviral properties due to structural similarities with other active thiophene derivatives .

Anticancer Activity

The anticancer potential of this compound has not been extensively studied; however, related compounds have shown promising results against various cancer cell lines. For example, studies on similar thiophene-based compounds revealed cytotoxic effects against human cervical carcinoma (HeLa) and liver carcinoma (HepG2) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiophene Derivative A | HeLa | 62.37 |

| Thiophene Derivative B | HepG2 | 45.00 |

Antibacterial Activity

This compound may also exhibit antibacterial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 250 µg/mL to higher concentrations depending on the bacterial strain tested .

Case Studies

- Case Study on Hepatitis B Virus Inhibition : A study involving a series of thiophene derivatives demonstrated that specific modifications led to enhanced antiviral activity against HBV. The study utilized molecular docking simulations to predict binding affinities, which were confirmed through experimental assays showing significant inhibition at low concentrations .

- Case Study on Anticancer Efficacy : A comparative analysis of various thiophene derivatives indicated that structural modifications could enhance cytotoxicity against HeLa cells. The study employed MTT assays to determine IC50 values, revealing that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.

- Induction of Apoptosis : In cancer cells, these compounds may activate apoptotic pathways leading to cell death.

- Disruption of Bacterial Cell Walls : Antibacterial activity may stem from interference with bacterial cell wall synthesis or function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.